molecular formula C9H10BrNO3S B241174 N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide

N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide

Cat. No. B241174
M. Wt: 292.15 g/mol
InChI Key: SCVTYSOKQFKKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the thiophene family of compounds that has been shown to exhibit potent anti-inflammatory and anti-cancer properties.

Mechanism of Action

N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and cancer progression, and its activity is dysregulated in many diseases. N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide binds to a specific site on NF-κB and prevents its translocation to the nucleus, where it activates the expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide has been shown to exhibit potent anti-inflammatory and anti-cancer effects in various models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the growth of cancer cells, and induce apoptosis. It has also been shown to reduce the severity of inflammation in mouse models of arthritis and colitis. N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide has been shown to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various in vitro and in vivo models, and its mechanism of action is well understood. However, there are also limitations to the use of N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide in lab experiments. It has been shown to be less effective in some cancer cell lines and may have limited efficacy in certain types of cancer. It is also relatively expensive compared to other inhibitors.

Future Directions

There are several future directions for the study of N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide. One area of interest is the development of more potent and selective inhibitors of NF-κB. Another area of interest is the study of the role of NF-κB in other diseases, such as neurodegenerative diseases and cardiovascular diseases. The use of N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide in combination with other therapies, such as chemotherapy and immunotherapy, is also an area of interest. Finally, the development of novel drug delivery systems for N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide may improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide involves the condensation of 5-bromo-2-furaldehyde and tetrahydrothiophenamine followed by oxidation with hydrogen peroxide. The final product is obtained by recrystallization from ethanol. The synthesis has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and anti-cancer properties. It has been tested in various in vitro and in vivo models, including human cancer cell lines, mouse models of inflammation, and human blood samples. N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

Molecular Formula

C9H10BrNO3S

Molecular Weight

292.15 g/mol

IUPAC Name

1-(5-bromofuran-2-yl)-N-(1,1-dioxothiolan-3-yl)methanimine

InChI

InChI=1S/C9H10BrNO3S/c10-9-2-1-8(14-9)5-11-7-3-4-15(12,13)6-7/h1-2,5,7H,3-4,6H2

InChI Key

SCVTYSOKQFKKBR-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1N=CC2=CC=C(O2)Br

Canonical SMILES

C1CS(=O)(=O)CC1N=CC2=CC=C(O2)Br

Origin of Product

United States

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